1-(4-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Description
1-(4-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a 4-fluorobenzoyl group at the 1-position and a 1,3-thiazol-2-yl carboxamide at the 4-position. This compound is part of a broader class of piperidine-carboxamide derivatives, which are explored for their diverse pharmacological properties, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-13-3-1-12(2-4-13)15(22)20-8-5-11(6-9-20)14(21)19-16-18-7-10-23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASVBLKOCWOEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide represents a significant area of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the 4-fluorobenzoyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Synthesis
The synthesis involves several key steps:
- Formation of the Piperidine Ring : Achieved through hydrogenation or cyclization.
- Fluorination : Utilizes reagents like diethylaminosulfur trifluoride (DAST).
- Thiazole Attachment : Accomplished via condensation reactions.
- Carboxamide Formation : Involves reacting an amine with a carboxylic acid derivative.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes or modulate receptor functions, influencing various biological pathways.
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activities against various enzymes associated with neurodegenerative diseases. For instance, modified derivatives showed significant inhibition of butyrylcholinesterase (BuChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which are crucial in Alzheimer's disease pathology .
| Compound | Target | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|---|
| 5d | BuChE | 0.08 | 76% |
| 5c | BACE-1 | 0.38 | - |
| Curcumin | Aβ1–42 | 6.53 | 44% |
Case Studies
One notable study evaluated the effect of various derivatives on Aβ aggregation, revealing that certain compounds significantly reduced aggregation compared to curcumin, a known antioxidant compound . The findings suggest that these derivatives could serve as multitarget-directed ligands for treating Alzheimer's disease.
Comparison with Similar Compounds
The biological activity can vary significantly among structurally similar compounds. For example:
| Compound | Fluorine Atoms | Biological Activity |
|---|---|---|
| This compound | 1 | High inhibitory activity against BuChE and BACE-1 |
| N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | 0 | Lower activity due to lack of fluorination |
| 4-Fluoro-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | 1 | Moderate activity; less effective than fluorinated analog |
Comparison with Similar Compounds
Halogen-Substituted Benzoyl Analogs
The substitution pattern on the benzoyl group significantly influences biological activity. Key analogs include:
Key Observations :
Heterocycle-Modified Analogs
Variations in the heterocyclic moieties alter pharmacological profiles:
| Compound Name | Heterocycle Modifications | Biological Activity |
|---|---|---|
| 1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(piperidin-1-yl)ethyl]piperidine-4-carboxamide | Oxadiazole and pyridine rings | Potential kinase inhibition . |
| N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | No benzoyl group | Base structure with reduced lipophilicity . |
| 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide | Pyrimidine and thiazole | Interest in antimicrobial applications . |
Key Observations :
- Replacement of thiazole with oxadiazole or pyrimidine introduces distinct electronic properties and binding modes.
- The absence of the benzoyl group (as in ) reduces molecular complexity and may diminish target engagement .
Key Observations :
- Bulky substituents (e.g., naphthyl) improve target specificity but may reduce bioavailability.
- Sulfonyl and sulfamoyl groups enhance solubility, addressing a common limitation in piperidine-carboxamides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
